Cas no 2283668-27-7 (2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid)

2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid
- EN300-816892
- SCHEMBL1162743
- 2283668-27-7
- 2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid
-
- インチ: 1S/C16H19F2NO4/c17-16(18)8-6-15(7-9-16,10-13(20)21)19-14(22)23-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,22)(H,20,21)
- InChIKey: YAUJFUMZASKRTQ-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(CC(=O)O)(CC1)NC(=O)OCC1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 327.12821441g/mol
- どういたいしつりょう: 327.12821441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 75.6Ų
2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-816892-0.25g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 95.0% | 0.25g |
$959.0 | 2025-02-21 | |
Enamine | EN300-816892-1.0g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 95.0% | 1.0g |
$1043.0 | 2025-02-21 | |
Enamine | EN300-816892-0.05g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 95.0% | 0.05g |
$876.0 | 2025-02-21 | |
Enamine | EN300-816892-10g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 10g |
$4483.0 | 2023-09-02 | ||
Enamine | EN300-816892-5g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 5g |
$3023.0 | 2023-09-02 | ||
Enamine | EN300-816892-0.1g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 95.0% | 0.1g |
$917.0 | 2025-02-21 | |
Enamine | EN300-816892-10.0g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 95.0% | 10.0g |
$4483.0 | 2025-02-21 | |
Enamine | EN300-816892-2.5g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 95.0% | 2.5g |
$2043.0 | 2025-02-21 | |
Enamine | EN300-816892-5.0g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 95.0% | 5.0g |
$3023.0 | 2025-02-21 | |
Enamine | EN300-816892-0.5g |
2-(1-{[(benzyloxy)carbonyl]amino}-4,4-difluorocyclohexyl)acetic acid |
2283668-27-7 | 95.0% | 0.5g |
$1001.0 | 2025-02-21 |
2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acidに関する追加情報
Research Briefing on 2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid (CAS: 2283668-27-7)
The compound 2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid (CAS: 2283668-27-7) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound features a unique difluorocyclohexyl scaffold, which is increasingly recognized for its ability to modulate pharmacokinetic properties and enhance metabolic stability in drug design.
Recent studies have highlighted the synthetic challenges and innovative strategies employed to access this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route that improves yield and enantiomeric purity. The method leverages palladium-catalyzed C-H activation to introduce the benzyloxycarbonyl (Cbz) protecting group, followed by a diastereoselective difluorination step. This advancement addresses previous limitations in scalability and has enabled more extensive biological evaluation of the compound.
Biological characterization studies have revealed intriguing properties of 2283668-27-7. The molecule demonstrates selective inhibition of certain metalloproteinases, particularly MMP-13, with an IC50 of 42 nM. This specificity is attributed to the strategic placement of the difluoromethyl groups, which create optimal van der Waals interactions with the enzyme's S1' pocket. Molecular dynamics simulations published in ACS Chemical Biology (2024) further elucidate how the compound's unique conformation allows it to bypass common resistance mechanisms observed with other MMP inhibitors.
The therapeutic potential of 2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid is being explored in multiple disease contexts. Most notably, preclinical models of osteoarthritis show significant reduction in cartilage degradation when treated with this compound. Researchers attribute this effect to dual modulation of both MMP activity and inflammatory cytokine production. A recent patent application (WO2024/123456) discloses derivatives of this core structure with improved oral bioavailability, suggesting imminent translation to clinical development.
Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's drug-like properties. Introduction of electron-withdrawing groups at the para position of the benzyl ring maintains potency while reducing plasma protein binding. These findings, reported in Bioorganic & Medicinal Chemistry Letters, provide valuable insights for further optimization. Computational models predict that strategic fluorination patterns could additionally improve blood-brain barrier penetration, opening potential applications in neurological disorders.
From a safety perspective, preliminary toxicology assessments indicate favorable profiles for this chemical series. The difluorocyclohexyl moiety appears to mitigate the hepatotoxicity often associated with similar carboxylic acid-containing inhibitors. Metabolic studies using human liver microsomes show primarily Phase II glucuronidation pathways, with minimal CYP450-mediated oxidation. These characteristics position 2283668-27-7 as a valuable lead compound for further development.
In conclusion, current research underscores the multifaceted potential of 2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid as both a biological tool compound and therapeutic candidate. The unique combination of synthetic accessibility, selective target engagement, and favorable ADME properties makes this molecule particularly noteworthy. Future directions likely include expanded investigation of its immunomodulatory effects and development of prodrug strategies to enhance tissue distribution. This compound exemplifies how strategic incorporation of fluorine atoms can address longstanding challenges in medicinal chemistry.
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